molecular formula C17H22N4O3S2 B2783538 N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide CAS No. 1021220-99-4

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide

Cat. No.: B2783538
CAS No.: 1021220-99-4
M. Wt: 394.51
InChI Key: ZNCVUQWIMAZZFN-UHFFFAOYSA-N
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Description

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and antibacterial research. Its structure incorporates a thiophene-2-carboxamide scaffold linked to a pyridin-2-ylpiperazine moiety via a sulfonylpropyl chain. This specific combination of heterocycles is associated with a wide spectrum of potential biological activities. Compounds featuring the thiophene-carboxamide core, particularly N-(pyridin-2-yl)thiophene-2-carboxamide analogues, have demonstrated promising efficacy against resistant bacterial pathogens. Recent studies highlight that such derivatives exhibit potent activity against extended-spectrum β-lactamase (ESBL)-producing clinical strains of E. coli , making them valuable scaffolds in the fight against antimicrobial resistance (AMR) . The pyridylpiperazine group is a privileged structure in drug discovery, known to contribute to favorable interactions with various biological targets and often enhancing pharmacokinetic properties . The presence of the sulfonamide linker further diversifies its potential applications, as sulfonamide derivatives are explored for a range of therapeutic areas . This molecule is intended for research applications in chemistry and biology, including use as a building block for synthesizing more complex molecules, in antimicrobial susceptibility assays, and in molecular docking studies to investigate interactions with bacterial enzymes like β-lactamase . It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c22-17(15-5-3-13-25-15)19-8-4-14-26(23,24)21-11-9-20(10-12-21)16-6-1-2-7-18-16/h1-3,5-7,13H,4,8-12,14H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCVUQWIMAZZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the thiophene-2-carboxamide core

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiophene-based compounds, including N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide, exhibit significant anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have demonstrated that similar compounds can induce apoptosis in human cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have reported that thiophene derivatives can exhibit inhibitory effects against a range of bacteria and fungi. The sulfonamide moiety is particularly noted for enhancing antimicrobial activity, likely due to its ability to interfere with folate synthesis in bacteria .

Neuropharmacological Effects

This compound has potential applications in neuropharmacology. Compounds with similar structures have been evaluated for their effects on serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions. This suggests that the compound may have antidepressant or anxiolytic properties .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in disease processes. For example, it has been suggested that the piperazine ring can interact with various biological targets, influencing signaling pathways critical for cell survival and proliferation.

Receptor Modulation

As a potential modulator of neurotransmitter receptors, this compound could influence serotonergic transmission, which is crucial for mood regulation and anxiety response.

Cancer Cell Line Studies

A study involving the application of thiophene derivatives on human breast cancer cell lines demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating effective potency at low concentrations . The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Antimicrobial Efficacy

In vitro studies have shown that certain thiophene derivatives exhibit significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Mechanism of Action

The mechanism by which N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Linked Sulfonamides

Compounds with piperazine-sulfonamide scaffolds, such as those in , demonstrate anticonvulsant activity in MES and scMet tests. For example, N-[(4-arylpiperazinyl)alkyl]imides of succinic acid showed ED₅₀ values of 20–50 mg/kg in rodent models .

Thiophene-Based Analogs

Thiophene derivatives, like pyrrolidine-2,5-diones in , exhibit anticonvulsant properties via voltage-gated sodium channel modulation. For instance, 3-phenylpyrrolidine-2,5-diones achieved ED₅₀ values of 30–100 mg/kg in MES tests . The thiophene-carboxamide group in the target compound may confer similar sodium channel interactions but with modified pharmacokinetics due to the sulfonamide linker.

Pyridinylpiperazine Derivatives

Complexes such as those in , which integrate pyridinylpiperazine with carbamate or indazole groups, are designed for targeted drug delivery (e.g., bioorthogonal chemistry). These compounds prioritize stability and selective binding, contrasting with the target compound’s simpler thiophene-sulfonamide design .

Hypothetical Data Table for Comparative Analysis

Compound Core Structure Biological Activity ED₅₀ (mg/kg) Key Structural Differences
Target Compound Thiophene-2-carboxamide + sulfonylpiperazine Hypothetical anticonvulsant N/A Unique thiophene-sulfonamide linkage
N-[(4-Arylpiperazinyl)alkyl]imides Succinic acid imide + piperazine Anticonvulsant (MES/scMet) 20–50 Succinic acid core vs. thiophene-carboxamide
3-Phenylpyrrolidine-2,5-diones Pyrrolidine-2,5-dione + aryl Anticonvulsant (MES) 30–100 Lack of sulfonamide group
TCO-SCH Complex Indazole-pyridine + piperazine Bioorthogonal prodrug activation N/A Complex carbamate/indazole architecture

Biological Activity

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide, also known by its CAS number 918480-47-4, is a novel compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H25N3OSC_{23}H_{25}N_{3}OS with a molecular weight of approximately 391.53 g/mol. The structure features a thiophene ring, a piperazine moiety linked to a pyridine group, and a sulfonyl functional group, which contribute to its biological activity.

  • Inhibition of Enzymatic Activity :
    • The compound has shown potential as an inhibitor of specific enzymes involved in cellular signaling pathways, such as phosphoinositide 3-kinase (PI3K). In vitro studies have demonstrated that it can inhibit PI3Kδ with an IC50 value of 3.1 μM, indicating moderate potency against this target .
  • Interaction with Receptors :
    • The piperazine component is known for its ability to interact with various receptors in the central nervous system. Compounds with similar structures have been reported to exhibit affinity for serotonin and dopamine receptors, suggesting potential applications in neuropharmacology .

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound:

  • Cell Line Studies :
    • The compound was tested against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). Results indicated that it inhibits cell proliferation at submicromolar concentrations, with GI50 values below 5 μM in most cases. This suggests that the compound may disrupt microtubule dynamics or induce apoptosis in cancer cells .
Cell LineGI50 Value (μM)Mechanism of Action
A549< 5Microtubule disruption
MCF-7< 5Apoptosis induction

Neuropharmacological Activity

The compound's piperazine structure suggests potential neuroactive properties. It may modulate neurotransmitter systems, which could be beneficial in treating disorders such as anxiety or depression.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds with similar structures:

  • Piperazine Derivatives :
    • Research has shown that derivatives of piperazine can effectively inhibit human acetylcholinesterase, which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cognitive function .
  • In Vivo Studies :
    • Animal models have been utilized to assess the pharmacokinetics and bioavailability of the compound. Preliminary results indicate good oral bioavailability and favorable pharmacokinetic profiles, making it a candidate for further development in therapeutic applications .

Q & A

Q. What are the established synthetic routes for N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential coupling of a sulfonylated piperazine intermediate with thiophene-2-carboxamide derivatives. A validated approach (e.g., ) includes:

Sulfonylation of Piperazine : React 4-(pyridin-2-yl)piperazine with propane sulfonyl chloride in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., Et₃N) at 0–25°C for 4–12 hours.

Amide Coupling : Use HBTU or EDCI as coupling agents to conjugate the sulfonylated piperazine with thiophene-2-carboxylic acid derivatives. Purify via silica gel chromatography (hexane:EtOAc gradient) .
Key Variables : Elevated temperatures (>40°C) during sulfonylation risk decomposition, while prolonged reaction times (>12 hours) in amide coupling reduce yields due to side reactions.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies key protons (e.g., thiophene ring protons at δ 7.2–7.8 ppm, piperazine N-CH₂ at δ 2.5–3.5 ppm) and confirms regiochemistry ().
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H⁺] ~463 Da) and checks for impurities.
  • Elemental Analysis : Confirms C, H, N, S content within ±0.4% theoretical values .

Advanced Research Questions

Q. How can researchers optimize the compound’s pharmacokinetic profile while retaining activity against neurological targets?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the sulfonyl group with a carbonyl or phosphonate to enhance blood-brain barrier permeability (based on neuroprotectant analogs in ).
  • Prodrug Strategies : Esterify the carboxamide to improve oral bioavailability, followed by in vivo enzymatic hydrolysis to release the active form .
  • Data-Driven Optimization : Use logP calculations (target 2–3) and in vitro microsomal stability assays to guide structural modifications .

Q. What experimental strategies resolve contradictions in reported biological activity across studies?

Methodological Answer:

  • Standardized Assays : Re-evaluate activity using uniform cell lines (e.g., SH-SY5Y for neuroprotection) and controlled ATP levels in kinase inhibition assays ().
  • Orthogonal Validation : Cross-verify target engagement via SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP modulation for GPCR-linked activity) .
  • Meta-Analysis : Compare IC₅₀ values under identical conditions (pH, temperature) and adjust for batch-to-batch purity variations (HPLC ≥95%) .

Q. How does the sulfonamide-piperazine-thiophene scaffold influence selectivity for kinase vs. GPCR targets?

Methodological Answer:

  • Molecular Docking : Map the sulfonamide group’s role in H-bonding with kinase ATP pockets (e.g., EGFR in ) versus π-π stacking with GPCR aromatic residues (e.g., 5-HT₁A in ).
  • Mutagenesis Studies : Modify key residues (e.g., K745 in EGFR) to assess binding energy changes using isothermal titration calorimetry (ITC) .
  • Selectivity Panels : Screen against 50+ kinases and GPCRs to identify off-target interactions (e.g., ≥10× selectivity margin for intended targets) .

Notes for Experimental Design

  • Contradiction Mitigation : Replicate synthesis and bioassays in triplicate, reporting mean ± SEM.
  • Advanced Purification : Use preparative HPLC (C18 column, ACN:H₂O gradient) for >99% purity in SAR studies .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo neuroprotection studies (e.g., IACUC approval for rodent models) .

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